molecular formula C7H14O B3146977 (S)-2-Pentyloxirane CAS No. 61229-03-6

(S)-2-Pentyloxirane

Cat. No. B3146977
M. Wt: 114.19 g/mol
InChI Key: NMOFYYYCFRVWBK-ZETCQYMHSA-N
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Patent
US04798680

Procedure details

A solution of 1.14 g (10.0 mM) of (+)-1,2-epoxyheptane ([α]D +15.1° (neat)) in 5 ml of dry ether was quickly added dropwise into ice-cooled 2 ml of hydrogen fluoride/pyridine. After the addition, the mixture was stirred for 30 minutes in an ice bath, followed by addition of 10 ml of cold water and 3 times of extraction with 10 ml of ether. The extract liquid was washed 3 times with 10 ml of 1N-sodium carbonate, followed by drying with anhydrous magnesium sulfate, removal of ether by vacuum distillation and distillation with Kugelrohr distillation apparatus, to obtain 0.492 g of crude (-)-2-fluoroheptanol. Further, by repeating the above operations, 1.35 g of the crude product was obtained and rectified by means of a Claisen flask to obtain 0.80 g (600 mM) of objective (-)-2-fluoroheptanol. Yield: 20.0%. The product showed the following properties:
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:2]1.C1C=CN=CC=1.[FH:15].O>CCOCC>[F:15][CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:2][OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
O1CC1CCCCC
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C1=CC=NC=C1.F
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
The extract liquid was washed 3 times with 10 ml of 1N-sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous magnesium sulfate, removal of ether by vacuum distillation and distillation with Kugelrohr distillation apparatus

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(CO)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.492 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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